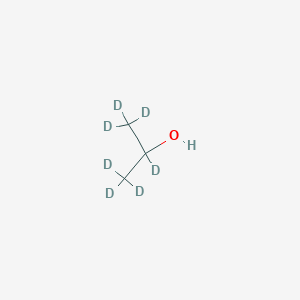

Isopropanol-d7

Descripción

Isopropanol-d7 (CAS 19214-96-1) is a deuterated derivative of isopropanol (2-propanol), where seven hydrogen atoms are replaced with deuterium isotopes. This modification results in a molecular formula of C₃HD₇O and a molecular weight of 67.138 g/mol . Its physical properties include a density of 0.8 g/cm³, boiling point of 73°C, and flash point of 11.7°C, making it highly volatile and flammable .

As a solvent, this compound is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy due to its ability to minimize spectral interference from protonated solvents . Its strong hydrogen-bonding capacity enhances stabilization of charged intermediates in chemical reactions, while its low toxicity and miscibility with water broaden its applicability in biochemistry for nucleic acid and protein purification .

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480717 | |

| Record name | Isopropanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19214-96-1 | |

| Record name | Isopropanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

This method involves the hydrogenation of acetone-d6 (hexadeuteroacetone) using deuterium gas (D₂) in the presence of a palladium-based catalyst. The reaction follows:

Key parameters :

-

Catalyst : 5% Pd/BaSO₄ (reduced under D₂ atmosphere)

-

Temperature : 25–50°C

-

Pressure : 50–100 psi D₂

-

Solvent : Deuterium-compatible aprotic solvents (e.g., tetrahydrofuran-d₈)

Yield and Isotopic Purity

Industrial Scalability

Adapted from patent CN102746113B, this method scales efficiently using fixed-bed reactors with optimized D₂ recycling. NiO-Al₂O₃-La₂O₃ catalysts (10–40% NiO) achieve similar yields at 0.1–5.0 MPa and 100–180°C, reducing reliance on noble metals.

Acid-Catalyzed H/D Exchange in Isopropanol

Protocol Overview

Protons in non-deuterated isopropanol are exchanged with deuterium using D₂O under acidic conditions. The reaction is driven by Brønsted acid catalysts (e.g., DCl, D₂SO₄):

Optimized conditions :

Performance Metrics

-

Limitations : Requires exhaustive drying to avoid isotopic dilution.

Iridium-Catalyzed α-Selective H/D Exchange

Fujita Complex-Mediated Deuteration

The iridium bipyridonate complex (Ir-1) enables selective α-deuteration of secondary alcohols using D₂O as the deuterium source:

Reaction parameters :

-

Catalyst loading : 1–5 mol% Ir-1

-

Solvent : D₂O/isopropanol-d8 (1:1 v/v)

-

Temperature : 80°C (neutral conditions)

-

Time : 24–48 hours

Key Advantages

-

Selectivity : >98% deuteration at α-positions without β-scrambling.

-

Functional group tolerance : Compatible with ketones, esters, and amines.

Heterogeneous Catalysis with Pt/C in D₂O

Dual Role of Pt/C

Platinum on carbon (Pt/C) catalyzes both dehydrogenation of isopropanol to acetone and H/D exchange with D₂O:

Optimized protocol :

-

Catalyst : 5% Pt/C (pre-reduced under H₂)

-

Solvent : i-PrOD-d8/D₂O (1:3 v/v)

-

Temperature : 120°C

-

Pressure : Ambient (closed system)

Outcomes

Reduction of Propargyl Alcohol Derivatives

Wilkinson’s Catalyst Approach

Propargyl alcohol derivatives undergo deuteration via RhCl(PPh₃)₃-catalyzed hydrogenation with D₂:

Steps :

-

THP protection of propargyl alcohol.

-

Deuteration with D₂/Wilkinson’s catalyst.

-

Acidic cleavage of protecting groups.

Yield : 70–80% after distillation.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Pressure | Isotopic Purity (%) | Yield (%) | Scalability |

|---|---|---|---|---|---|---|

| Acetone-d6 Hydrogenation | Pd/BaSO₄ | 25–50 | 50–100 psi | 98–99 | >99 | Industrial |

| Acid-Catalyzed H/D | DCl | 60–80 | Ambient | 95–97 | 61 | Lab-scale |

| Iridium-Catalyzed | Ir-1 | 80 | Ambient | 98 | 96 | Pilot-scale |

| Pt/C in D₂O | Pt/C | 120 | Ambient | 95–98 | 90 | Industrial |

| Propargyl Reduction | RhCl(PPh₃)₃ | 25–50 | 50 psi | 99 | 70–80 | Lab-scale |

Análisis De Reacciones Químicas

Types of Reactions: Isopropanol-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to acetone-d6 using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: It can be reduced to propane-d8 using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in sulfuric acid or potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Acetone-d6.

Reduction: Propane-d8.

Substitution: Isopropyl halides-d7.

Aplicaciones Científicas De Investigación

Isotope Tracing Studies

Isopropanol-d7 is widely utilized in isotope tracing studies due to its distinctive isotopic composition. This property allows researchers to track the pathways of chemical reactions and biological processes effectively. By substituting hydrogen atoms with deuterium, scientists can gain insights into reaction mechanisms and metabolic pathways that would otherwise remain obscured in non-labeled compounds .

Enhancement of Analytical Techniques

The incorporation of this compound into solvents and reagents significantly enhances the accuracy of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuterium atoms provide distinct signals that improve resolution and precision in spectroscopic analyses. This capability enables researchers to obtain detailed information about molecular structures .

- Mass Spectrometry : this compound serves as an internal standard in mass spectrometry, improving the accuracy of quantitative analyses by allowing for more precise calibration .

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a crucial role in drug development and metabolism studies:

- Labeled Compounds : It is used to synthesize labeled compounds that are essential for understanding the behavior of pharmaceuticals within biological systems. This helps in elucidating pharmacokinetics and metabolic pathways .

- Advancements in Drug Development : The ability to trace deuterium incorporation into drugs aids researchers in optimizing drug formulations and understanding their interactions within biological environments .

Contributions to Materials Science

This compound's isotopic labeling capabilities extend to materials science:

- Synthesis of Labeled Compounds : Its use in synthesizing labeled compounds contributes to the development of materials with enhanced characteristics such as stability and conductivity. These advancements can lead to improved performance in various applications ranging from electronics to nanotechnology .

Role in Organic Chemistry

In organic chemistry, this compound is a valuable reagent for studying reaction mechanisms and pathways:

- Exploration of Synthetic Routes : Researchers utilize its isotopic properties to investigate new synthetic routes and understand the intricacies of organic reactions at a molecular level .

Case Study 1: Metabolic Studies

A significant application of this compound was demonstrated in metabolic studies involving the thermophilic bioconversion of sugars using metabolically engineered organisms like Moorella thermoacetica. The unique hydrogen-bonding properties of this compound influenced the outcomes of these biochemical reactions, showcasing its utility in understanding complex metabolic pathways.

Case Study 2: Toxicity Assessment

A notable case study involved a patient who developed severe hypoglycemia due to transdermal exposure to isopropanol. This incident underscored the importance of understanding the biological effects associated with isopropanol derivatives like this compound when considering safety profiles in research and clinical settings .

Mecanismo De Acción

The mechanism of action of Isopropanol-d7 is primarily related to its deuterium content. Deuterium atoms have different nuclear properties compared to hydrogen atoms, which can influence the molecule’s interactions with other substances. For example, the presence of deuterium can alter hydrogen-bonding properties, affecting the molecule’s behavior in chemical reactions and biological systems .

Comparación Con Compuestos Similares

Key Differences :

- Chemical Reactivity: this compound participates in hydrogen-bonding interactions critical for stabilizing reactive intermediates, whereas acetone-d6’s ketone group is less polar but useful in carbonyl chemistry .

- NMR Utility: Acetone-d6 is preferred for proton-free environments in ¹H NMR, while this compound is compatible with hydrogen-containing analytes due to minimized background signals .

This compound vs. Toluene-d8

Key Differences :

- Solvent Polarity: this compound’s polarity supports dissolution of hydrophilic compounds, while toluene-d8 is ideal for hydrophobic systems .

- Reaction Compatibility: Toluene-d8 is used in aromatic electrophilic substitutions, contrasting with this compound’s role in radical or SN2 reactions .

This compound vs. Isopropanol (Non-Deuterated)

Key Differences :

- Isotopic Purity: this compound’s deuteration (≥98 atom % D) ensures precision in kinetic isotope effect (KIE) studies, critical for mechanistic chemistry .

- Thermal Stability : Deuterated solvents exhibit slightly higher boiling points due to isotopic mass differences .

Actividad Biológica

Isopropanol-d7, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is a fully deuterated form of isopropanol. Its unique isotopic composition enhances its utility in various scientific applications, particularly in biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the replacement of all hydrogen atoms with deuterium. This modification significantly alters its physical and chemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is primarily used in metabolic studies to trace the incorporation of deuterium into biological molecules and to investigate reaction mechanisms in chemical kinetics.

Biochemical Pathways

This compound participates in several biochemical pathways. It has been utilized in the thermophilic bioconversion of sugars and syngas through metabolically engineered organisms such as Moorella thermoacetica. The compound's unique hydrogen-bonding properties influence reaction outcomes in organic synthesis.

Pharmacokinetics

The pharmacokinetics of this compound mirror that of its non-deuterated counterpart. Studies indicate that both isopropanol and its major metabolite, acetone, are eliminated from the body following first-order kinetics, with half-lives of approximately 6.4 hours for isopropanol and 22.4 hours for acetone.

Cellular Effects

This compound interacts with various enzymes and proteins within cells. Notably, it has been shown to interact with isopropanol dehydrogenase (IDH), influencing enzyme activity and potentially altering metabolic pathways. The compound's role in cellular processes is complex; it affects cell function through binding interactions with biomolecules.

Toxicity Case Study

A significant case study highlights the potential toxicity associated with isopropanol exposure. A patient developed severe hypoglycemia and altered mental status after using large amounts of isopropanol transdermally as a home remedy. Laboratory tests revealed elevated plasma levels of both isopropanol and acetone. This case underscores the importance of understanding the biological effects of isopropanol derivatives like this compound when considering their safety profiles .

Research Applications

This compound's isotopic properties make it particularly useful in various research applications:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The distinct signals produced by deuterium enhance the resolution and accuracy of NMR analyses.

- Mass Spectrometry : It serves as an internal standard to improve quantitative analysis accuracy.

- Metabolic Studies : Researchers utilize this compound to trace metabolic pathways and understand the incorporation of deuterium into biological systems.

- Chemical Kinetics : The compound aids in studying reaction mechanisms by observing how deuterium substitution affects reaction rates .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| NMR Spectroscopy | Provides distinct signals for enhanced analysis |

| Mass Spectrometry | Acts as an internal standard for accurate quantification |

| Metabolic Tracing | Traces incorporation of deuterium into biological molecules |

| Chemical Kinetics Research | Studies reaction mechanisms influenced by deuterium substitution |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Isopropanol-d7 in laboratory settings?

- Methodological Answer : this compound is typically synthesized via catalytic deuteration of acetone-d6 using deuterium gas and palladium-based catalysts. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR to confirm deuterium incorporation >99%) and mass spectrometry (MS) for isotopic purity verification .

- Example Protocol :

- Synthesis : React acetone-d6 with D₂ gas (50 psi) over Pd/BaSO₄ at 25°C for 24 hours.

- NMR Parameters : H NMR (400 MHz, CDCl₃): δ 1.15 (septet, CHD₂), 1.45 (singlet, CD₃) .

Q. How is this compound commonly utilized as a solvent or reagent in deuterium-labeling studies?

- Methodological Answer : It serves as a deuterated solvent for NMR spectroscopy to avoid proton interference and as a reagent in kinetic isotope effect (KIE) studies. For KIE experiments, compare reaction rates between this compound and non-deuterated analogs under identical conditions (e.g., SN2 reactions) .

Q. What precautions are necessary for handling and storing this compound to maintain isotopic integrity?

- Methodological Answer : Store in airtight, deuterium-compatible containers (e.g., sealed glass ampules) under inert gas (Ar/N₂) to minimize proton exchange. Monitor isotopic purity via periodic H NMR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.